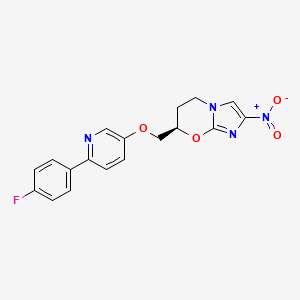
Qau2egm5Q7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNDI-0690 is a nitroimidazole derivative developed by the Drugs for Neglected Diseases initiative (DNDi) for the treatment of visceral leishmaniasis and cutaneous leishmaniasis . This compound has shown excellent activity in vitro against strains of Leishmania, the causative agent of these diseases .
Preparation Methods
DNDI-0690 is synthesized through a multi-step process involving several key intermediates. The synthetic route includes the following steps :
- Formation of 2-chloro-4-nitro-1-[2-(oxiran-2-yl)ethyl]-1H-imidazole.
- Conversion to 2-chloro-4-nitro-1-{2-[(2R)-oxiran-2-yl]ethyl}imidazole.
- Further modifications to achieve the final product, 2-(4-fluorophenyl)-5-{[(7R)-2-nitro-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]oxazin-7-yl]methoxy}pyridine.
Industrial production methods for DNDI-0690 involve scaling up these synthetic steps to produce the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
DNDI-0690 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DNDI-0690 has several scientific research applications, including :
Chemistry: Used as a model compound to study nitroimidazole derivatives.
Biology: Investigated for its activity against Leishmania species.
Medicine: Developed as a potential treatment for visceral and cutaneous leishmaniasis.
Industry: Explored for its potential use in developing new antiparasitic drugs.
Mechanism of Action
The mechanism of action of DNDI-0690 involves the inhibition of key enzymes in the Leishmania parasite . The compound targets the parasite’s DNA and interferes with its replication and repair processes, leading to the death of the parasite . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
DNDI-0690 is compared with other nitroimidazole derivatives, such as DNDI-VL-2098 . While both compounds show activity against Leishmania, DNDI-0690 has a better safety profile and higher efficacy . Other similar compounds include metronidazole and tinidazole, which are used to treat different parasitic infections .
Properties
CAS No. |
2097881-13-3 |
|---|---|
Molecular Formula |
C18H15FN4O4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(7R)-7-[[6-(4-fluorophenyl)pyridin-3-yl]oxymethyl]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C18H15FN4O4/c19-13-3-1-12(2-4-13)16-6-5-14(9-20-16)26-11-15-7-8-22-10-17(23(24)25)21-18(22)27-15/h1-6,9-10,15H,7-8,11H2/t15-/m1/s1 |
InChI Key |
USIKCXQLXHGVDD-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN2C=C(N=C2O[C@H]1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Canonical SMILES |
C1CN2C=C(N=C2OC1COC3=CN=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


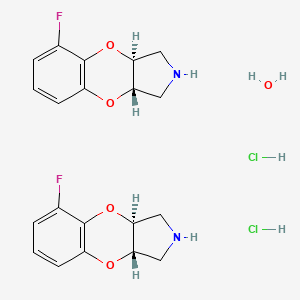
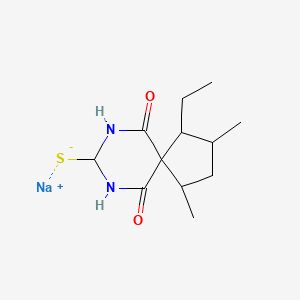
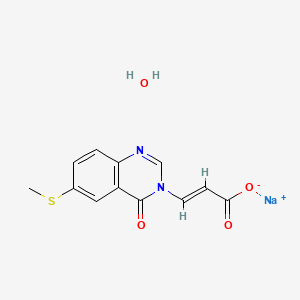
![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)
![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)

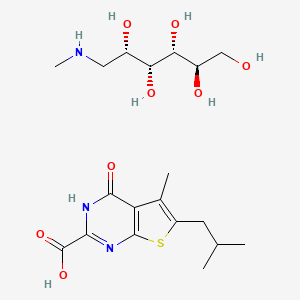
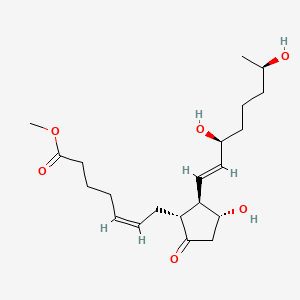

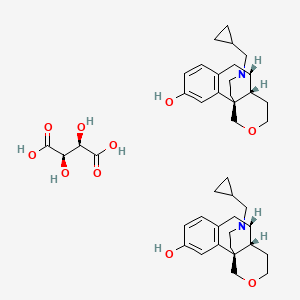
![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)
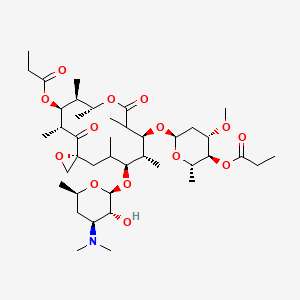
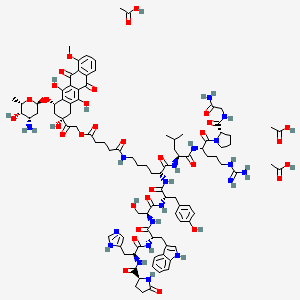
![(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)
